molecular formula C18H23FO3 B118266 4-Fluoro-2-hydroxyestradiol CAS No. 148044-30-8

4-Fluoro-2-hydroxyestradiol

Cat. No. B118266
M. Wt: 306.4 g/mol
InChI Key: FMHAFUXKLBNHPP-ZICKVNAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-hydroxyestradiol (4F-2-OHE2) is a synthetic estrogen derivative that has been extensively studied for its potential use in cancer treatment. It is a potent anti-tumor agent that has been shown to induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of 4-Fluoro-2-hydroxyestradiol involves the induction of apoptosis in cancer cells. It has been shown to activate the intrinsic pathway of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In addition, it has been shown to inhibit the activity of various enzymes that are involved in cell proliferation and survival, such as topoisomerase II and Akt.

Biochemical And Physiological Effects

4-Fluoro-2-hydroxyestradiol has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. It has also been shown to inhibit the activity of estrogen receptors, which are involved in the growth and survival of breast cancer cells. In addition, it has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis and tumor growth.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Fluoro-2-hydroxyestradiol in lab experiments is its potent anti-tumor activity. It has been shown to be effective against various types of cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 4-Fluoro-2-hydroxyestradiol is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in normal cells, which may limit its clinical use.

Future Directions

There are several future directions for the research on 4-Fluoro-2-hydroxyestradiol. One direction is to investigate its potential use in combination with other anti-cancer agents. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance their effectiveness. Another direction is to investigate its potential use in the treatment of other diseases, such as osteoporosis and cardiovascular diseases. Finally, further studies are needed to investigate the potential toxicity of 4-Fluoro-2-hydroxyestradiol and to develop strategies to minimize its side effects.

Synthesis Methods

The synthesis of 4-Fluoro-2-hydroxyestradiol involves the reaction of 2-hydroxyestradiol with a fluorinating agent. The reaction can be carried out using various methods, including electrophilic fluorination, nucleophilic fluorination, and oxidative fluorination. The yield and purity of the product depend on the reaction conditions, such as the type and amount of the fluorinating agent, the solvent, and the reaction temperature.

Scientific Research Applications

4-Fluoro-2-hydroxyestradiol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-Fluoro-2-hydroxyestradiol has also been investigated for its potential use in the treatment of other diseases, such as osteoporosis and cardiovascular diseases.

properties

CAS RN

148044-30-8

Product Name

4-Fluoro-2-hydroxyestradiol

Molecular Formula

C18H23FO3

Molecular Weight

306.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-4-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol

InChI

InChI=1S/C18H23FO3/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(20)17(22)16(11)19/h8-10,13,15,20-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1

InChI Key

FMHAFUXKLBNHPP-ZICKVNAASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)O)O)F

SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)O)O)F

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)O)O)F

synonyms

4-fluoro-2-hydroxyestradiol
4F2OHE2

Origin of Product

United States

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